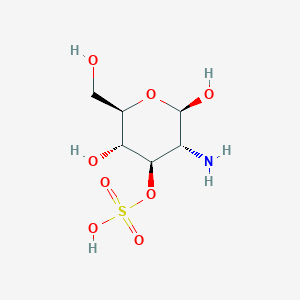

d-Glucosamine-3-sulfate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO8S |

|---|---|

Molecular Weight |

259.24 g/mol |

IUPAC Name |

[(2R,3R,4R,5R,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate |

InChI |

InChI=1S/C6H13NO8S/c7-3-5(15-16(11,12)13)4(9)2(1-8)14-6(3)10/h2-6,8-10H,1,7H2,(H,11,12,13)/t2-,3-,4-,5-,6-/m1/s1 |

InChI Key |

UZUBNIPDAIVWIE-QZABAPFNSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)N)OS(=O)(=O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)OS(=O)(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Structural and Functional Divergence: Glucosamine-3-Sulfate vs. Glucosamine-6-Sulfate

This guide addresses the structural, functional, and analytical distinctions between d-Glucosamine-3-O-sulfate (3-O-S) and d-Glucosamine-6-O-sulfate (6-O-S) .

CRITICAL DISTINCTION: This guide details specific covalent O-sulfated isomers of glucosamine found in glycosaminoglycans (heparin/heparan sulfate). It does not refer to "Glucosamine Sulfate" dietary supplements, which are ionic salts (Glucosamine·HCl + Na₂SO₄).

Executive Summary

The regiochemistry of sulfation on the glucosamine ring dictates the biological destiny of heparan sulfate (HS) and heparin chains.[1] While Glucosamine-6-sulfate (6-O-S) is a ubiquitous, structurally flexible modification acting as a promiscuous binding motif for growth factors, Glucosamine-3-sulfate (3-O-S) is a rare, tightly regulated modification that acts as a binary "switch" for specific high-affinity interactions, most notably with Antithrombin III (ATIII). This guide dissects the steric, electronic, and enzymatic differences between these two isomers.

Structural Chemistry & Stability[2]

Steric and Electronic Environment

The fundamental difference lies in the position of the sulfate ester relative to the pyranose ring.

| Feature | Glucosamine-3-O-Sulfate (3-O-S) | Glucosamine-6-O-Sulfate (6-O-S) |

| Position | C3 Hydroxyl (Secondary) | C6 Hydroxyl (Primary) |

| Geometry | Directly attached to the rigid pyranose ring (equatorial in Gluco config). | Attached to the exocyclic hydroxymethyl arm (-CH₂OH). |

| Flexibility | Rigid: The sulfate group is locked in a specific orientation relative to the ring. | Flexible: The C5-C6 bond allows rotation, permitting the sulfate to sample a larger conformational space. |

| Steric Impact | Creates a dense negative charge directly on the sugar backbone, drastically altering the cleft shape for protein binding. | Extends the negative charge away from the backbone, facilitating "charge clamp" interactions with surface basic residues on proteins. |

Chemical Stability[3]

-

3-O-Sulfate Instability: 3-O-sulfated glucosamine residues are chemically more labile than their 6-O-sulfated counterparts. Specifically, 3-O-sulfate esters are prone to hydrolysis under basic conditions or during specific chemical depolymerization steps (e.g., hydrazine treatment).

-

6-O-Sulfate Stability: The primary sulfate ester at C6 is robust and survives most standard GAG isolation protocols, including alkaline elimination, making it a stable biomarker for pathologies like Morquio A syndrome.

Biosynthesis & Enzymology

The synthesis of these residues occurs in the Golgi apparatus via distinct sulfotransferase families. 3-O-sulfation is the final and most restrictive step in HS maturation.

Biosynthetic Pathway Diagram

The following diagram illustrates the divergence in biosynthetic pathways.

Figure 1: Biosynthetic hierarchy of glucosamine sulfation. Note that 3-O-sulfation (red) typically occurs after 6-O-sulfation, acting as a terminal modification.

Enzymatic Specificity

-

6-OSTs (HS6ST1, 2, 3): These enzymes are relatively promiscuous, sulfating GlcNAc and GlcNS residues. They create the bulk negative charge required for FGF signaling.

-

3-OSTs (HS3ST1, 2, 3A/B, 4, 5, 6): Highly specific.

-

HS3ST1: Generates the sequence -GlcUA-GlcNS(3S)- required for Antithrombin III binding.

-

HS3ST3: Generates the sequence -IdoUA(2S)-GlcNS(3S)- required for HSV-1 gD binding.

-

Analytical Differentiation

Distinguishing these isomers requires high-resolution techniques due to their identical mass.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the gold standard for structural validation. The sulfation induces a downfield shift (deshielding) of the carbon atom to which it is attached (alpha-effect) and the attached protons.

| Nucleus | Glucosamine-3-Sulfate (Residue) | Glucosamine-6-Sulfate (Residue) |

| 1H NMR (Anomeric H1) | ~5.4 - 5.6 ppm (Sensitive to 3-O-sulfation) | ~5.3 - 5.5 ppm |

| 1H NMR (Diagnostic) | H3: Shifted downfield to ~4.5 - 4.8 ppm (vs ~3.7 ppm unsulfated). | H6/H6': Shifted downfield to ~4.2 - 4.4 ppm (vs ~3.8 ppm unsulfated). |

| 13C NMR (Alpha Carbon) | C3: Shifted to ~80 - 82 ppm (vs ~72 ppm). | C6: Shifted to ~67 - 69 ppm (vs ~61 ppm). |

Mass Spectrometry (LC-MS/MS)

While precursor masses are identical, fragmentation patterns (MS/MS) differ:

-

6-O-Sulfate: Often produces abundant [M-SO3]- ions but the sulfate is relatively more stable than on secondary alcohols.

-

3-O-Sulfate: Can be identified by specific cross-ring cleavages in glycosidic sequencing. However, the most reliable MS method involves enzymatic digestion prior to MS (see below).

Enzymatic Resistance Assay

A self-validating protocol to distinguish the two involves using specific heparin lyases:

-

Heparinase I/II: Cleave linkages next to sulfated residues.

-

Resistance: The glucosaminidic linkage at the non-reducing end of a 3-O-sulfated residue is often resistant to Heparinase cleavage. Digestion of 3-O-rich HS yields tetrasaccharides rather than disaccharides.

-

Morquio A Diagnosis: Deficiency in N-acetylgalactosamine-6-sulfatase (GALNS) leads to accumulation of 6-O-sulfated keratan/chondroitin sulfate, detectable in urine.

Experimental Protocol: Chemoenzymatic Synthesis of 3-O-Sulfate Standards

Because isolation of 3-O-sulfated monosaccharides is difficult due to instability and rarity, chemoenzymatic synthesis is the standard for researchers.

Objective: Generate a defined 3-O-sulfated HS oligosaccharide standard.

Reagents:

-

Recombinant 3-OST-1 (for ATIII binder) or 3-OST-3 (for gD binder).

-

3'-Phosphoadenosine-5'-phosphosulfate (PAPS ) - Sulfate donor.

-

Heparan Sulfate precursor (e.g., chemically desulfated heparin or biosynthetic intermediate).

Workflow:

-

Reaction Setup: Incubate 100 μg HS precursor with 5 μg recombinant 3-OST enzyme and 200 μM PAPS in 50 mM MES buffer (pH 7.0) containing 10 mM MnCl₂.

-

Incubation: 37°C for 12-24 hours.

-

Purification: Anion exchange chromatography (SAX-HPLC). 3-O-sulfation adds negative charge, shifting elution to higher salt concentrations (approx 1.0M - 1.2M NaCl).

-

Validation (Affinity):

-

ATIII Binding: Pass product over an Antithrombin-Sepharose column.

-

Result: 3-O-sulfated species bind with high affinity (elute only with high salt/heparin competition); 6-O-sulfated-only species flow through.

-

Biological Implications[4][5][6][7][8][9]

The Antithrombin Switch (3-O-S)

The 3-O-sulfate group on residue GlcNS(3S) is the critical energetic contributor to the conformational change in Antithrombin III.

-

Mechanism: It interacts with Arg47 and Lys114 (Helix D) of ATIII.

-

Effect: Induces a conformational change in ATIII that accelerates Factor Xa/Thrombin inhibition by 1000-fold.

-

Clinical Relevance: Synthetic pentasaccharides (e.g., Fondaparinux) rely entirely on this specific 3-O-sulfate group for efficacy.

The Promiscuous Hub (6-O-S)

6-O-sulfation creates a "charge cloud" accessible to a wide range of proteins.

-

FGF Signaling: Essential for forming the FGF-HS-FGFR ternary complex.

-

Clearance: 6-O-desulfation by extracellular sulfatases (SULFs) regulates signaling potency in the tumor microenvironment.

References

-

Biosynthesis and Substrate Specificity of 3-OSTs Title: Biosynthesis of 3-O-sulfated heparan sulfate: unique substrate specificity of heparan sulfate 3-O-sulfotransferase isoform 5.[2] Source: Glycobiology, Oxford Academic. URL:[Link]

-

Chemoenzymatic Synthesis of 3-O-Sulfated Oligosaccharides Title: Synthesis of 3-O-Sulfated Heparan Sulfate Oligosaccharides Using 3-O-Sulfotransferase Isoform 4.[3][4] Source: ACS Chemical Biology. URL:[Link]

-

Analytical NMR Methods for GAGs Title: Multicomponent analysis of dietary supplements containing glucosamine and chondroitin: comparative low- and high-field NMR spectroscopic study.[5] Source: NIH / PubMed Central. URL:[Link]

-

Clinical Relevance of 6-O-Sulfation (Morquio A) Title: Overcoming the barriers to diagnosis of Morquio A syndrome. Source: Orphanet Journal of Rare Diseases. URL:[Link]

-

Discovery of 3-O-Sulfate in Antithrombin Binding Title: Evidence for a 3-O-sulfated D-glucosamine residue in the antithrombin-binding sequence of heparin.[1][6][3][7][2][8][9] Source: PNAS. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Synthesis of 3-O-Sulfated Heparan Sulfate Oligosaccharides Using 3-O-Sulfotransferase Isoform 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 3-O-Sulfated Disaccharide and Tetrasaccharide Standards for Compositional Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dissecting structure-function of 3-O-sulfated heparin and engineered heparan sulfates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Evidence for a 3-O-sulfated D-glucosamine residue in the antithrombin-binding sequence of heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Precision Architects of Glycan Function: A Technical Guide to 3-O-Sulfotransferase Isoforms in Heparan Sulfate Biosynthesis

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Heparan sulfate (HS) chains, ubiquitous on cell surfaces and in the extracellular matrix, are complex linear polysaccharides that orchestrate a vast array of biological processes through their interactions with a multitude of proteins. The functional specificity of HS is dictated by its intricate sulfation patterns, which are generated by a suite of sulfotransferase enzymes. Among the rarest and most functionally significant modifications is the 3-O-sulfation of glucosamine residues, a reaction catalyzed by the 3-O-sulfotransferase (3-OST) family of enzymes. The existence of multiple 3-OST isoforms, each with distinct substrate specificities and expression patterns, adds a critical layer of regulatory complexity to HS biosynthesis. This technical guide provides an in-depth exploration of the 3-OST isoforms, their fundamental roles in generating structural diversity in HS, and the profound functional consequences of this precision sulfation in health and disease. We will delve into the molecular basis of isoform-specific functions, detail field-proven methodologies for their study, and discuss their emerging potential as therapeutic targets.

Introduction: The Heparan Sulfate Code and the Significance of 3-O-Sulfation

Heparan sulfate proteoglycans (HSPGs) are integral components of the cellular microenvironment, acting as co-receptors for growth factors, orchestrating morphogen gradients, and mediating cell adhesion and viral entry.[1] The information encoded within HS chains lies in their specific sulfation patterns, creating a "sulfation code" that is "read" by various protein binding partners.

The biosynthesis of HS is a highly regulated process occurring in the Golgi apparatus, involving a series of enzymatic modifications to a repeating disaccharide backbone of glucuronic acid (GlcA) and N-acetylglucosamine (GlcNAc). These modifications include N-deacetylation/N-sulfation, C5-epimerization of GlcA to iduronic acid (IdoA), and O-sulfation at various positions. The final and often rate-limiting step in the generation of certain functional motifs is 3-O-sulfation, catalyzed by 3-OSTs.[2] This seemingly subtle addition of a sulfate group at the 3-hydroxyl position of a glucosamine residue can dramatically alter the binding affinity and specificity of HS for its protein ligands, thereby switching biological activities "on" or "off".

There are seven known 3-OST isoforms in humans (3-OST-1, -2, -3A, -3B, -4, -5, and -6), each exhibiting unique substrate preferences and tissue-specific expression profiles. This isoform diversity is the basis for the generation of a wide array of functionally distinct 3-O-sulfated HS structures.[3]

The 3-OST Isoform Family: Architects of Functional Diversity

The distinct substrate specificities of the 3-OST isoforms are the primary drivers for the functional diversification of 3-O-sulfated HS. These specificities are determined by the surrounding saccharide sequence of the target glucosamine residue.

Comparative Substrate Specificity

The subtle differences in the active sites of the 3-OST isoforms allow them to recognize and sulfate distinct HS precursor chains. This results in the generation of unique 3-O-sulfated motifs with specific biological activities.

| Isoform | Preferred Substrate Features | Key Biological Functions | References |

| 3-OST-1 | Sulfates GlcNS adjacent to a GlcA residue. | Generates the antithrombin III (AT-III) binding site, conferring anticoagulant activity to heparin and HS. | [3] |

| 3-OST-2 | Expressed predominantly in the central nervous system. | Implicated in neurological functions and associated with Alzheimer's disease. | [4] |

| 3-OST-3A/3B | Sulfates GlcNS adjacent to a 2-O-sulfated IdoA (IdoA2S) residue. Does not require a 6-O-sulfate group on the target glucosamine. | Creates a crucial entry receptor for Herpes Simplex Virus type 1 (HSV-1). | [2][3] |

| 3-OST-4 | Also sulfates GlcNS without a 6-O-sulfate group. Expressed in the central nervous system. | Involved in neurotropic HSV-1 entry and spread. Implicated in Alzheimer's disease. | [3][4] |

| 3-OST-5 | Exhibits broader substrate specificity, capable of sulfating GlcNS6S adjacent to either IdoA2S or GlcA. | Generates both AT-III binding sites and HSV-1 entry receptors. | [3] |

| 3-OST-6 | Expressed in the liver and kidney. | Creates binding sites for HSV-1 entry. | [4] |

This table provides a summary of the known specificities and major functions of the human 3-OST isoforms.

Structural Basis of Substrate Recognition

Crystallographic studies of 3-OST isoforms in complex with their substrates have begun to unveil the molecular basis for their distinct specificities. For instance, comparisons between the structures of 3-OST-1 and 3-OST-3 reveal that unique amino acid residues within the active site create specific binding pockets that accommodate different saccharide conformations and sulfation patterns.[5] The conformational flexibility of the iduronic acid residue in the substrate also plays a significant role in recognition by certain isoforms.[3]

Functional Roles of 3-O-Sulfated Heparan Sulfate in Signaling and Disease

The specific 3-O-sulfated structures generated by 3-OST isoforms act as critical mediators in a variety of physiological and pathological processes.

Modulation of Growth Factor Signaling

3-O-sulfated HS has been shown to modulate key signaling pathways involved in development and cancer.

-

Fibroblast Growth Factor (FGF) Signaling: While general sulfation of HS is known to be crucial for FGF binding to its receptor (FGFR), specific 3-O-sulfation patterns can fine-tune this interaction, influencing downstream signaling cascades such as the ERK1/2 pathway.[6]

-

Wnt Signaling: HSPGs are essential co-receptors for Wnt proteins. The sulfation state of HS, including 3-O-sulfation, can influence the formation of Wnt-Frizzled-LRP5/6 signaling complexes, thereby modulating canonical Wnt signaling.[7]

-

VEGF and TGF-β Signaling in Cancer: Certain 3-OST isoforms, such as HS3ST3B, can promote tumor growth by enhancing VEGF-dependent signaling through the co-receptor Neuropilin-1 (Nrp1), which preferentially binds to 3-O-sulfated HS.[8] This isoform has also been implicated in regulating TGF-β-mediated processes.[8]

Caption: Modulation of FGF signaling by 3-O-sulfated HSPGs.

Viral Pathogenesis

The role of 3-O-sulfated HS as an entry receptor for HSV-1 is one of its most well-characterized functions. Specific 3-OST isoforms, particularly 3-OST-3, generate the precise HS structure that is recognized by the viral envelope glycoprotein D (gD), facilitating viral fusion with the host cell membrane.[2] This makes the 3-OST-3 enzyme a potential target for antiviral therapies.

Neurodegenerative Disorders

Emerging evidence implicates 3-OSTs in the pathology of Alzheimer's disease. The gene encoding 3-OST-1, HS3ST1, has been identified as a genetic risk factor for the disease. Furthermore, levels of a specific 3-O-sulfated HS structure are significantly increased in the brains of Alzheimer's patients. This structure has been shown to enhance the cellular uptake of tau, a protein that forms neurofibrillary tangles, a hallmark of the disease.[4]

Methodologies for the Study of 3-OST Function

A variety of biochemical and cell-based assays are employed to investigate the activity and function of 3-OST isoforms.

Expression and Purification of Recombinant 3-OSTs

The production of active, purified recombinant 3-OST enzymes is a prerequisite for in vitro studies. Bacterial expression systems, such as E. coli, are commonly used for this purpose.

Step-by-Step Protocol for Recombinant 3-OST Expression and Purification:

-

Vector Construction: The cDNA encoding the desired 3-OST isoform is cloned into a suitable bacterial expression vector, often containing a purification tag such as a polyhistidine (His)-tag.

-

Transformation: The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)).

-

Induction of Expression: The bacterial culture is grown to a mid-log phase, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: The bacterial cells are harvested by centrifugation and lysed using sonication or high-pressure homogenization in a suitable lysis buffer.

-

Purification: The soluble lysate is clarified by centrifugation, and the recombinant 3-OST is purified using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

-

Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE, and its concentration is determined using a protein assay (e.g., Bradford or BCA).

In Vitro 3-OST Enzymatic Assay

The catalytic activity of a purified 3-OST isoform can be quantified using a radiometric assay that measures the transfer of a radiolabeled sulfate group to a heparan sulfate substrate.

Step-by-Step Protocol for Radiometric 3-OST Assay:

-

Reaction Setup: In a microcentrifuge tube, combine the following in a final volume of 50 µL:

-

Purified recombinant 3-OST enzyme (10-100 ng)

-

Heparan sulfate substrate (10 µg)

-

[³⁵S]PAPS (3'-phosphoadenosine 5'-phosphosulfate) (5 x 10⁶ cpm)

-

Assay buffer (50 mM MES, pH 7.0, 10 mM MnCl₂, 5 mM MgCl₂, 1% Triton X-100)

-

-

Incubation: Incubate the reaction mixture at 37°C for 60 minutes.

-

Quenching: Stop the reaction by adding 6 M urea and 100 mM EDTA.

-

Purification of Radiolabeled HS: Apply the quenched reaction mixture to a DEAE-Sepharose column to separate the [³⁵S]-labeled heparan sulfate from unincorporated [³⁵S]PAPS.

-

Quantification: Elute the [³⁵S]-HS and quantify the incorporated radioactivity using a scintillation counter.

Sources

- 1. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Analysis of the Sulfotransferase (3-O-Sulfotransferase Isoform 3) Involved in the Biosynthesis of an Entry Receptor for Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and substrate specificity analysis of 3-O-sulfotransferase isoform 5 to synthesize heparan sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 3-O-Sulfated Heparan Sulfate Oligosaccharides Using 3-O-Sulfotransferase Isoform 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deciphering the substrate recognition mechanisms of the heparan sulfate 3-O-sulfotransferase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heparan Sulfate Proteoglycans regulate Fgf signaling and cell polarity during collective cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. Frontiers | The Emerging Roles of Heparan Sulfate 3-O-Sulfotransferases in Cancer [frontiersin.org]

Unraveling the Enigma: A Technical Guide to Rare Sulfation Modifications in Heparan Sulfate Proteoglycans

For the dedicated researcher, scientist, and drug development professional, this guide delves into the intricate world of heparan sulfate proteoglycans (HSPGs), focusing on the rare sulfation modifications that impart profound biological specificity. We move beyond the canonical understanding of HSPG function to explore the subtle, yet critical, roles of these low-abundance modifications in health and disease, providing both conceptual understanding and practical methodologies for their investigation.

Introduction: Beyond the Backbone - The Heparan Sulfate "Sulfation Code"

Heparan sulfate proteoglycans (HSPGs) are ubiquitous macromolecules found on the cell surface and within the extracellular matrix of all animal tissues[1][2]. They consist of a core protein to which one or more linear heparan sulfate (HS) polysaccharide chains are covalently attached[1][2]. These HS chains, composed of repeating disaccharide units of glucuronic acid (GlcA) or its epimer, iduronic acid (IdoA), and N-acetylglucosamine (GlcNAc), are subject to a complex series of enzymatic modifications[3][4]. This process, which includes N-deacetylation/N-sulfation, epimerization, and O-sulfation at various positions (2-O, 6-O, and the rare 3-O), generates an immense structural diversity[3][4][5].

This heterogeneity is not random; it constitutes a "sulfation code" where specific arrangements of sulfate groups create unique binding sites for a vast array of protein ligands, including growth factors, cytokines, morphogens, and enzymes[3][5][6]. These interactions are fundamental to regulating a myriad of biological processes such as cell growth, differentiation, angiogenesis, and immune responses[4][7][8]. While the more common sulfation patterns establish broad electrostatic interactions, it is the rare modifications that often confer the highest degree of binding specificity and biological potency[9].

The Paradigm of Precision: 3-O-Sulfation

Among the rarest, yet most functionally significant, modifications is the sulfation at the 3-O position of the glucosamine residue (3-O-S)[10][11][12]. Its low abundance belies its critical role in mediating highly specific biological events[13][14].

Biosynthesis: A Tale of Seven Enzymes

The installation of the 3-O-sulfate group is catalyzed by the largest family of HS-modifying enzymes, the heparan sulfate 3-O-sulfotransferases (HS3STs), with seven known isoforms in mammals[10][15][16]. Each HS3ST isoform exhibits a unique substrate specificity, acting on distinct underlying HS sequences to generate different 3-O-sulfated epitopes[5]. This enzymatic diversity is a key mechanism for generating functional specificity, allowing cells to fine-tune their HS structures in response to physiological cues[5]. For instance, HS3ST1 is primarily responsible for creating the specific pentasaccharide sequence that binds to antithrombin, conferring anticoagulant properties to heparin and HS[12][17]. In contrast, other isoforms like HS3ST3 are known to generate epitopes that serve as entry receptors for viruses like Herpes Simplex Virus-1 (HSV-1)[5][11].

Table 1: Overview of Mammalian HS3ST Isoforms and Their Biological Significance

| HS3ST Isoform | Key Ligand(s)/Function | Associated Processes | Key References |

| HS3ST1 | Antithrombin | Blood coagulation, anti-inflammatory signaling | [5][12][18] |

| HS3ST2 | Tumor suppression (context-dependent) | Cancer progression | [4] |

| HS3ST3A/B | gD protein (HSV-1), Neuropilin-1 | Viral entry, cancer cell signaling (VEGF, TGF-β) | [4][5] |

| HS3ST4 | gD protein (HSV-1) | Viral entry, cancer cell behavior | [4] |

| HS3ST5 | Antithrombin (minor) | Blood coagulation | |

| HS3ST6 | gD protein (HSV-1) | Viral entry | [11] |

Functional Ramifications of 3-O-Sulfation

The precise placement of a 3-O-sulfate group can dramatically alter the biological activity of an entire HSPG molecule.

-

Anticoagulation: The canonical example is the high-affinity binding of antithrombin to a specific 3-O-sulfated pentasaccharide sequence within heparin/HS[5][12]. This interaction induces a conformational change in antithrombin, converting it into a potent inhibitor of coagulation cascade proteases[19]. The synthetic analog of this pentasaccharide, Fondaparinux, is a widely used anticoagulant drug, underscoring the therapeutic relevance of this rare modification[5].

-

Viral Pathogenesis: Certain HS3STs, such as HS3ST3, generate 3-O-sulfated HS structures that are exploited by viruses as essential entry receptors[5][11]. For example, the glycoprotein D (gD) of HSV-1 specifically recognizes a 3-O-sulfated epitope, mediating the fusion of the viral envelope with the host cell membrane[5].

-

Cancer Biology and Angiogenesis: Altered expression of HS3STs is frequently observed in cancer, where 3-O-sulfated HS can modulate tumor growth, migration, and angiogenesis[4][20]. Neuropilin-1, a co-receptor for Vascular Endothelial Growth Factor (VEGF) and other signaling molecules, has been identified as a ligand for 3-O-sulfated HS[4]. The formation of a ternary complex between VEGF, its receptor, and 3-O-sulfated HSPGs can enhance pro-angiogenic signaling, highlighting a potential target for anti-cancer therapies[4].

Signaling Pathway: 3-O-Sulfated HSPG in VEGF Signaling

Caption: VEGF signaling enhanced by 3-O-sulfated HSPG.

Remodeling the Message: The Role of Extracellular Sulfatases

The sulfation landscape of HSPGs is not static. It can be dynamically edited in the extracellular space by a unique class of enzymes known as endosulfatases (Sulfs), specifically HSulf-1 and HSulf-2[21]. These enzymes selectively remove 6-O-sulfate groups from specific locations within the HS chain[21][22]. This action is not a simple degradation but a precise remodeling of the sulfation code, which can either inhibit or enhance signaling pathways. For example, by removing 6-O-sulfate groups required for certain growth factor interactions, Sulfs can attenuate signaling[21]. Conversely, this remodeling can unmask other binding sites or alter the overall conformation of the HS chain to promote different interactions[21][23]. The dysregulation of Sulfs has been implicated in various cancers, where they modulate signaling pathways like Wnt and FGF, further emphasizing the importance of specific sulfation patterns in disease[21][23].

Technical Guide: A Workflow for Analyzing Rare Sulfations

Investigating these low-abundance modifications presents significant analytical challenges[13][24]. A robust and multi-pronged approach is required to move from bulk analysis to the precise identification and quantification of rare sulfated structures.

Step 1: Isolation and Depolymerization of Heparan Sulfate

The initial step involves the isolation of HSPGs from cells or tissues, followed by the enzymatic release of HS chains. The choice of depolymerization strategy is critical for subsequent analysis.

-

Principle: The complex HS polysaccharide is too large and heterogeneous for direct structural analysis. Enzymatic digestion with a cocktail of heparin lyases (I, II, and III) cleaves the HS chains at specific sites, breaking them down into a mixture of disaccharides and, importantly, leaving small oligosaccharides from regions resistant to cleavage[5][12]. These resistant regions are often where rare modifications, like 3-O-sulfation, are located[11].

-

Protocol: Enzymatic Digestion of HS for Disaccharide Analysis

-

Isolation: Isolate HS chains from purified proteoglycans using standard methods like β-elimination or protease digestion followed by anion-exchange chromatography.

-

Enzyme Cocktail: Prepare a digestion buffer (e.g., 100 mM sodium acetate, 10 mM calcium acetate, pH 7.0).

-

Digestion: To 10-50 µg of purified HS, add a mixture of heparin lyases I, II, and III (typically 1-2 mIU of each).

-

Incubation: Incubate the reaction at 37°C for 12-16 hours to ensure complete depolymerization.

-

Inactivation: Terminate the reaction by heating at 100°C for 5 minutes. The resulting mixture of unsaturated disaccharides is now ready for analysis[25].

-

Step 2: High-Resolution Separation and Mass Spectrometry

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for analyzing the complex mixture of HS-derived oligosaccharides[14][25].

-

Causality: The incredible diversity and isomeric nature of HS fragments necessitate a high-resolution separation technique (like reverse-phase ion-pairing HPLC or hydrophilic interaction liquid chromatography - HILIC) to resolve different sulfated species before they enter the mass spectrometer[12][13][17]. The mass spectrometer then provides highly accurate mass measurements to determine the composition (number of sulfates, presence of acetyl groups) and fragmentation data (MS/MS) to elucidate the specific locations of these modifications[26].

-

Self-Validation: The methodology is self-validating through the use of isotopically labeled internal standards or commercially available disaccharide standards[14][27]. Co-elution with these standards provides a high degree of confidence in peak identification and allows for accurate quantification[12]. For novel structures, high-resolution mass and characteristic fragmentation patterns provide strong evidence for structural assignment.

Workflow: Analysis of Rare HS Modifications

Caption: Analytical workflow for rare HS sulfations.

Step 3: Functional Validation

Identifying a rare modification is only part of the story. Its functional significance must be validated through targeted experiments.

-

Genetic Approaches: Utilize CRISPR/Cas9 or siRNA to knock down or knock out specific HS3STs or Sulfs in cell culture models[18]. The resulting change in HS structure can then be correlated with functional readouts, such as viral entry efficiency, cell migration, or growth factor signaling.

-

Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or affinity chromatography using matrices functionalized with specific proteins (e.g., antithrombin, neuropilin-1) can be used to assess how the presence or absence of a rare modification affects binding kinetics[10].

-

Cell-Based Assays: Measure downstream signaling events (e.g., phosphorylation of kinases like Akt or ERK) in response to growth factor stimulation in cells with altered HS sulfation patterns[4][18].

Future Horizons

The study of rare HS sulfations is a rapidly evolving field. Key future directions include the development of more sensitive analytical techniques to detect even lower-abundance structures from smaller sample sizes, the discovery of new ligands and functions associated with the less-characterized HS3ST isoforms, and the exploration of HS-modifying enzymes as novel therapeutic targets for a range of diseases, from viral infections to cancer and neurodegenerative disorders[4][13][19]. The continued unraveling of the HS sulfation code promises to yield profound insights into the fundamental regulation of biological systems and open new avenues for drug development.

References

- Girardin, S. E., et al. (2005).

- Li, G., et al. (2021).

- Gray, C., et al. (2025). Untangling Heparan Sulfate 3-O-Sulfation Using a Novel Offline Cationic-Peptide Affinity Enrichment, Followed by HILIC-cIM-MS. PMC.

- Zhang, F., et al. (2017). Discovery of a Heparan Sulfate 3-O-Sulfation Specific Peeling Reaction.

- Puvirajesinghe, T. M., et al. (2021).

- Pereira, C. L., et al. (2021). Heparan Sulfate Biosynthesis and Sulfation Profiles as Modulators of Cancer Signalling and Progression. Frontiers.

- Cauchois, A., et al. (2018). The heparan sulfate 3-O-sulfotransferases (HS3ST) 2, 3B and 4 enhance proliferation and survival in breast cancer MDA-MB-231 cells. PMC.

- Unknown Author. (n.d.). Biosynthesis of heparan sulfate.

- El Masri, R., et al. (2020). The role of heparan sulfate maturation in cancer: A focus on the 3O-sulfation and the enigmatic 3O-sulfotransferases (HS3STs). PubMed.

- El Masri, R., et al. (2019). The Emerging Roles of Heparan Sulfate 3-O-Sulfotransferases in Cancer. Frontiers in Oncology.

- Wei, J., et al. (2022). Analysis of 3-O-Sulfated Heparan Sulfate Using Isotopically Labeled Oligosaccharide Calibrants. Analytical Chemistry.

- Thacker, B. E., et al. (2014). Heparan sulfate 3-O-sulfation: a rare modification in search of a function.

- Pereira, C. L., et al. (2021). Heparan Sulfate Biosynthesis and Sulfation Profiles as Modulators of Cancer Signalling and Progression. PMC.

- Thacker, B. E., et al. (2014). Heparan Sulfate 3-O-Sulfation: A Rare Modification in Search of a Function.

- Unknown Author. (2024). Versatile Functions of Heparan Sulfate: Key Player in Cell Biology and Disease. GlpBio.

- Unknown Author. (n.d.).

- Ibraheem, A., et al. (2023). Heparan Sulfate Proteoglycans (HSPGs)

- Kim, S. H., et al. (2023). Classification and Molecular Functions of Heparan Sulfate Proteoglycans and Their Molecular Mechanisms with the Receptor. MDPI.

- Unknown Author. (n.d.). Series Introduction: Heparan sulfate proteoglycans: intricate molecules with intriguing functions.

- Pretorius, D., et al. (2022). Alterations in heparan sulfate proteoglycan synthesis and sulfation and the impact on vascular endothelial function. ScienceOpen.

- Saad, O. M., et al. (2012).

- Kuberan, B., et al. (2011). Heparin and Heparan Sulfate: Analyzing Structure and Microheterogeneity. PMC.

- Unknown Author. (2024).

- Oikari, L. E., et al. (2016). Heparan Sulfate Proteoglycans: Key Mediators of Stem Cell Function. Frontiers in Cell and Developmental Biology.

- Oguma, T., et al. (2001). Analytical Method of Heparan Sulfates Using High-Performance Liquid Chromatography Turbo-Ionspray Ionization Tandem Mass Spectrometry.

- Thacker, B. E., et al. (2015). Assays for determining heparan sulfate and heparin O-sulfotransferase activity and specificity. PMC.

- Higashi, K., et al. (2025).

- Yu, Y., et al. (n.d.). Tandem Mass Spectrometry of Heparan Sulfate Negative Ions: Sulfate Loss Patterns and Chemical Modification Methods for Improvement of Product Ion Profiles. NIH.

- Hossain, M. M., et al. (2010). Direct detection of HSulf-1 and HSulf-2 activities on extracellular heparan sulfate and their inhibition by PI-88. Glycobiology.

- Uchimura, K., et al. (2023).

Sources

- 1. Heparan sulfate - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. The heparan sulfate 3-O-sulfotransferases (HS3ST) 2, 3B and 4 enhance proliferation and survival in breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Emerging Roles of Heparan Sulfate 3-O-Sulfotransferases in Cancer [frontiersin.org]

- 5. The 3-O-sulfation of heparan sulfate modulates protein binding and lyase degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heparan Sulfate Biosynthesis and Sulfation Profiles as Modulators of Cancer Signalling and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Frontiers | Heparan Sulfate Biosynthesis and Sulfation Profiles as Modulators of Cancer Signalling and Progression [frontiersin.org]

- 10. Heparan Sulfate 3-<i>O</i>-sulfation: A Rare Modification in Search of a Function - ProQuest [proquest.com]

- 11. researchgate.net [researchgate.net]

- 12. Heparin and Heparan Sulfate: Analyzing Structure and Microheterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Untangling Heparan Sulfate 3-O-Sulfation Using a Novel Offline Cationic-Peptide Affinity Enrichment, Followed by HILIC-cIM-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of 3- O-Sulfated Heparan Sulfate Using Isotopically Labeled Oligosaccharide Calibrants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Heparan sulfate 3-O-sulfation: A rare modification in search of a function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assays for determining heparan sulfate and heparin O-sulfotransferase activity and specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scienceopen.com [scienceopen.com]

- 19. mdpi.com [mdpi.com]

- 20. The role of heparan sulfate maturation in cancer: A focus on the 3O-sulfation and the enigmatic 3O-sulfotransferases (HS3STs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Glycomics Analysis of Mammalian Heparan Sulfates Modified by the Human Extracellular Sulfatase HSulf2 | PLOS One [journals.plos.org]

- 22. Direct detection of HSulf-1 and HSulf-2 activities on extracellular heparan sulfate and their inhibition by PI-88 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Glycoword | Glycoforum [glycoforum.gr.jp]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Analytical method of heparan sulfates using high-performance liquid chromatography turbo-ionspray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Tandem Mass Spectrometry of Heparan Sulfate Negative Ions: Sulfate Loss Patterns and Chemical Modification Methods for Improvement of Product Ion Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

A Technical Guide to the Anticoagulant Mechanisms of D-Glucosamine-3-Sulfate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of anticoagulant therapy is continually evolving, driven by the need for safer and more targeted agents. While heparin and its derivatives have long been the cornerstone of parenteral anticoagulation, their structural complexity and associated side effects necessitate the exploration of novel compounds. This technical guide delves into the core anticoagulant mechanisms of D-glucosamine-3-sulfate, a structurally defined monosaccharide that isolates a key functional moiety of heparin. We will explore its molecular interactions within the coagulation cascade, focusing on the critical role of 3-O-sulfation in mediating anticoagulant effects, primarily through the potentiation of antithrombin. This document provides a robust theoretical framework, detailed experimental protocols for functional validation, and a forward-looking perspective on the therapeutic potential of this and similar targeted glycosaminoglycan mimetics.

Introduction: The Quest for Precision in Anticoagulation

Blood coagulation is a vital physiological process, yet its dysregulation leads to thrombotic events that are a major cause of morbidity and mortality worldwide. For decades, the primary tool for clinical intervention has been heparin, a heterogeneous mixture of sulfated glycosaminoglycans (GAGs). The anticoagulant activity of heparin is predominantly mediated by a specific pentasaccharide sequence that binds to and activates the serine protease inhibitor (serpin) antithrombin (AT).[1] This activation dramatically accelerates the inhibition of key coagulation proteases, most notably thrombin (Factor IIa) and Factor Xa.

A critical chemical feature within this pentasaccharide is the 3-O-sulfated glucosamine residue.[1][2] Its presence is paramount, as its removal reduces the binding affinity for antithrombin by several orders of magnitude, effectively abolishing anticoagulant activity.[1][3][4] This singular observation positions D-glucosamine-3-sulfate not merely as a structural component of heparin, but as a standalone pharmacophore with the potential for highly specific anticoagulant action. This guide will dissect the mechanisms underpinning this activity and provide the technical basis for its investigation.

Molecular Profile: D-Glucosamine-3-Sulfate

D-glucosamine is an abundant amino sugar and a fundamental building block of polysaccharides like chitin.[5] While glucosamine sulfate is widely recognized as a nutritional supplement for osteoarthritis, its therapeutic application in that context is distinct from the specific anticoagulant properties conferred by targeted sulfation.[6][7] The key distinction lies in the precise location of the sulfate group.

The anticoagulant potential of D-glucosamine-3-sulfate stems from its ability to mimic the essential 3-O-sulfated residue in the high-affinity heparin pentasaccharide. This specific sulfation pattern is generated by the enzyme heparan sulfate 3-O-sulfotransferase (HS3ST).[8][9] The presence of this sulfate group creates a crucial binding site for antithrombin, initiating a conformational change in the serpin that is essential for its accelerated inhibitory function.[10]

Core Anticoagulant Mechanisms of Action

The anticoagulant activity of sulfated carbohydrates can be mediated through several pathways. For D-glucosamine-3-sulfate, the primary hypothesized mechanisms revolve around the potentiation of endogenous coagulation inhibitors.

Primary Mechanism: Antithrombin (AT) Activation

The cornerstone of heparin's anticoagulant effect is its interaction with antithrombin. The 3-O-sulfate group on the central glucosamine residue of the heparin pentasaccharide is indispensable for this high-affinity binding.[2][3] D-glucosamine-3-sulfate, by presenting this critical moiety, is hypothesized to:

-

Bind to Antithrombin: The negatively charged sulfate group interacts with positively charged residues in the heparin-binding site of AT.

-

Induce Conformational Change: This binding induces an allosteric change in AT, making its reactive loop more accessible to target proteases like Factor Xa.[10]

-

Accelerate Protease Inhibition: The activated AT rapidly forms a stable, inactive complex with Factor Xa, thereby inhibiting the propagation of the coagulation cascade.

It is important to note that while D-glucosamine-3-sulfate can activate AT to inhibit Factor Xa, its small size precludes it from acting as a "template" to bridge AT and thrombin simultaneously. This template mechanism, which requires a longer polysaccharide chain (at least 18 saccharide units), is the primary pathway for thrombin inhibition by unfractionated heparin. Therefore, D-glucosamine-3-sulfate is expected to exhibit primarily anti-Factor Xa activity.

Secondary/Potential Mechanisms

While AT-mediated anti-Xa activity is the principal proposed mechanism, other interactions warrant investigation:

-

Heparin Cofactor II (HCII) Potentiation: HCII is another plasma serpin that primarily inhibits thrombin.[11][12][13] Its activity is significantly enhanced by GAGs, particularly dermatan sulfate, but also heparin.[11][13][14] Sulfated glycans can potentiate HCII, suggesting that D-glucosamine-3-sulfate could contribute to anticoagulation through this pathway, although this is likely a secondary effect compared to AT activation.[15][16]

-

Direct Protease Inhibition: Some highly sulfated polysaccharides have been shown to directly inhibit coagulation proteases like thrombin and Factor Xa in an antithrombin-independent manner.[17] While less likely for a simple monosaccharide, this possibility should be experimentally excluded.

The following diagram illustrates the central role of D-glucosamine-3-sulfate in the context of the coagulation cascade.

Caption: Proposed mechanism of D-Glucosamine-3-Sulfate action in the coagulation cascade.

Experimental Validation: A Step-by-Step Methodological Approach

To validate the hypothesized mechanisms, a tiered experimental approach is essential. This begins with global coagulation assays and progresses to specific, purified component assays to pinpoint the molecular target.

Tier 1: Global Coagulation Assays

These assays assess the overall effect of the compound on plasma clotting time.

The aPTT measures the integrity of the intrinsic and common pathways.[18][19] It is highly sensitive to anticoagulants that potentiate antithrombin.

-

Principle: Citrated platelet-poor plasma is incubated with a contact activator (e.g., silica) and a phospholipid substitute.[19] Clotting is initiated by the addition of calcium chloride, and the time to clot formation is measured.[19][20]

-

Protocol:

-

Preparation: Prepare serial dilutions of D-glucosamine-3-sulfate in a suitable buffer (e.g., Tris-buffered saline). Prepare normal pooled plasma by centrifuging citrated whole blood from healthy donors.[20]

-

Incubation: In a coagulometer cuvette, pre-warm 50 µL of normal pooled plasma to 37°C.[21]

-

Addition of Test Compound: Add 10 µL of the D-glucosamine-3-sulfate dilution (or buffer for control) to the plasma and incubate for 1-2 minutes at 37°C.

-

Activation: Add 50 µL of aPTT reagent (containing activator and phospholipids) and incubate for exactly 3 minutes at 37°C.[21]

-

Initiation of Clotting: Add 50 µL of pre-warmed 25 mM calcium chloride solution and simultaneously start the timer.[21]

-

Detection: Record the time in seconds for the fibrin clot to form.

-

-

Self-Validation & Interpretation: A dose-dependent prolongation of the aPTT suggests anticoagulant activity. Run parallel assays with unfractionated heparin as a positive control and unsulfated D-glucosamine as a negative control. The system is validated if the controls perform as expected (heparin prolongs aPTT, unsulfated glucosamine does not).

Tier 2: Specific Factor Inhibition Assays

If the aPTT is prolonged, the next step is to identify which coagulation factor(s) are being inhibited. Chromogenic assays provide a quantitative measure of specific factor activity.

This is the most critical assay for testing the primary hypothesis.[22][23]

-

Principle: The assay measures the residual activity of a known amount of Factor Xa after incubation with plasma containing the test compound and antithrombin.[24] A chromogenic substrate that is cleaved by Factor Xa releases a colored compound (p-nitroaniline), which is measured spectrophotometrically at 405 nm.[25] The color intensity is inversely proportional to the anti-Xa activity of the compound.[24]

-

Protocol:

-

Reaction Mixture: In a microplate well, combine 25 µL of normal pooled plasma, 25 µL of the D-glucosamine-3-sulfate dilution, and 25 µL of a solution containing a known excess of Factor Xa. Note: Some commercial kits combine plasma and test compound with an AT-containing reagent.

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 2-5 minutes) to allow the AT-compound complex to inhibit Factor Xa.[25]

-

Substrate Addition: Add 50 µL of a chromogenic Factor Xa substrate.

-

Measurement: Read the rate of color development (change in absorbance at 405 nm over time) using a microplate reader.

-

Quantification: Compare the results to a standard curve generated with known concentrations of a low molecular weight heparin (LMWH) standard. Results can be expressed in anti-Xa IU/mL.

-

-

Causality & Validation: Significant anti-Xa activity confirms the AT-dependent inhibition of Factor Xa. To prove the AT-dependency, the assay must be repeated using AT-depleted plasma. The absence of activity in AT-depleted plasma, and its restoration upon adding purified AT back, provides definitive evidence for an AT-mediated mechanism.

The following diagram outlines the experimental workflow for mechanistic validation.

Caption: Tiered experimental workflow for validating the anticoagulant mechanism.

Data Presentation & Structure-Activity Relationship

Summarizing quantitative data is crucial for comparing the potency of D-glucosamine-3-sulfate to established anticoagulants and its unsulfated counterparts.

Table 1: Comparative Anticoagulant Activity Profile (Hypothetical Data)

| Compound | aPTT (Clotting Time at 10 µM) | Anti-Xa Activity (IU/mg) | Anti-IIa Activity (IU/mg) |

| Unfractionated Heparin (UFH) | > 200 s | 150 | 150 |

| Enoxaparin (LMWH) | 85 s | 100 | 25 |

| D-Glucosamine-3-Sulfate | 65 s | 40 | < 2 |

| D-Glucosamine-6-Sulfate | 35 s | < 1 | < 1 |

| D-Glucosamine (Unsulfated) | 32 s | < 1 | < 1 |

| Buffer Control | 32 s | 0 | 0 |

This hypothetical data illustrates a key structure-activity relationship: the 3-O-sulfate group is essential for conferring potent anti-Xa activity, whereas other sulfation patterns (e.g., 6-O) or the absence of sulfation results in negligible activity. This specificity is the foundation of its potential as a targeted therapeutic.

Conclusion and Future Directions

D-glucosamine-3-sulfate represents a minimalist approach to anticoagulant design, isolating the single most important functional group from heparin for AT-mediated Factor Xa inhibition. Its well-defined chemical structure offers significant advantages over the heterogeneous nature of heparin, including predictable pharmacokinetics and a potentially lower risk of off-target effects like heparin-induced thrombocytopenia (HIT).

Future research should focus on:

-

In Vivo Efficacy and Safety: Validating the anticoagulant effects and bleeding risk in animal models of thrombosis.

-

Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion profile of the compound.

-

Chemical Optimization: Exploring synthetic modifications to enhance potency, duration of action, or oral bioavailability.

By focusing on the precise molecular interactions that govern anticoagulation, D-glucosamine-3-sulfate serves as a powerful research tool and a promising scaffold for the development of next-generation, safer anticoagulants.

References

-

Karlsson, R., et al. (2021). Dissecting structure-function of 3-O-sulfated heparin and engineered heparan sulfates. Available at: [Link]

-

Yates, E.A., et al. (2021). The 3-O-sulfation of heparan sulfate modulates protein binding and lyase degradation. Journal of Biological Chemistry. Available at: [Link]

-

Reginster, J.Y., et al. (2001). Role of glucosamine in the treatment for osteoarthritis. Rheumatology. Available at: [Link]

-

Primary Care Notebook. (2019). Glucosamine and warfarin. Available at: [Link]

-

Stoppler, M.C. (2023). Glucosamine Sulfate. StatPearls. Available at: [Link]

-

Drugs.com. (2023). Glucosamine and Warfarin Interactions. Available at: [Link]

-

Atha, D.H., et al. (1987). Contribution of 3-O- and 6-O-sulfated glucosamine residues in the heparin-induced conformational change in antithrombin III. Biochemistry. Available at: [Link]

-

Lindahl, U., et al. (1980). Evidence for a 3-O-sulfated D-glucosamine residue in the antithrombin-binding sequence of heparin. PNAS. Available at: [Link]

-

Li, G., et al. (2019). Emerging chemical and biochemical tools for studying 3-O-sulfated heparan sulfate. Journal of Biological Chemistry. Available at: [Link]

-

Trombovazim. (2019). On the anticoagulant and antiaggregatory properties of a glucosamine sulfate molecule. ResearchGate. Available at: [Link]

-

Pomin, V.H. (2009). Sulfated galactan is a catalyst of antithrombin-mediated inactivation of alpha-thrombin. Thrombosis Research. Available at: [Link]

-

Practical-Haemostasis.com. (2025). Screening Tests in Haemostasis: The APTT. Available at: [Link]

-

Tollefsen, D.M. (2011). Heparin cofactor II: discovery, properties, and role in controlling vascular homeostasis. Seminars in Thrombosis and Hemostasis. Available at: [Link]

-

Practical-Haemostasis.com. (2022). Anti-Xa Assays. Available at: [Link]

-

Favaloro, E.J. (2015). Monitoring of Anticoagulant Therapy in Heart Disease: Considerations for the Current Assays. Korean Circulation Journal. Available at: [Link]

-

Pomin, V.H., et al. (2022). Interactions of marine sulfated glycans with antithrombin and platelet factor 4. Frontiers in Molecular Biosciences. Available at: [Link]

-

Anticoagulation Forum. (2020). Guide to transitioning from the aPTT to anti-Xa assay to manage heparin infusions. Available at: [Link]

-

Freie Universität Berlin. (2021). Dissecting structure-function of 3-O-sulfated heparin and engineered heparan sulfates. Available at: [Link]

-

Tollefsen, D.M. (2007). Heparin Cofactor II Modulates the Response to Vascular Injury. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

-

Wikipedia. (n.d.). Glucosamine. Available at: [Link]

-

Kuznetsova, S.A., et al. (2022). Thrombin and Factor Xa Hydrolysis of Chromogenic Substrates in the Presence of Sulfated Derivatives of Galactomannan and Galactoglucomannan Natural Gels. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). Heparin cofactor II. Available at: [Link]

-

Scribd. (n.d.). APTT Test Procedure and Guidelines. Available at: [Link]

-

Moon, A.F., et al. (2012). Dissecting the substrate recognition of 3-O-sulfotransferase for the biosynthesis of anticoagulant heparin. PNAS. Available at: [Link]

-

UC Davis Health. (2017). Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy. Available at: [Link]

-

Baglin, T., et al. (2002). The heparin binding properties of heparin cofactor II suggest an antithrombin-like activation mechanism. Journal of Biological Chemistry. Available at: [Link]

-

University of Mississippi. (2022). Interactions of marine sulfated glycans with antithrombin and platelet factor 4. eGrove. Available at: [Link]

-

Therapeutic Guidelines. (2013). Anti-Xa assays. Australian Prescriber. Available at: [Link]

-

Practical-Haemostasis.com. (2022). Heparin Cofactor II [HCII]. Available at: [Link]

-

National Health Laboratory Service. (2010). This procedure describes the manual method for determining APTT in citrated plasma. Available at: [Link]

-

Pomin, V.H. (2012). Interactions of marine sulfated glycans with antithrombin and platelet factor 4. PMC - NIH. Available at: [Link]

-

Atlas Medical. (n.d.). ACTIVATED PARTIAL THROMBOPLASTIN TIME (APTT) LIQUID REAGENT. Available at: [Link]

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. Evidence for a 3-O-sulfated D-glucosamine residue in the antithrombin-binding sequence of heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The 3-O-sulfation of heparan sulfate modulates protein binding and lyase degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Glucosamine - Wikipedia [en.wikipedia.org]

- 6. Role of glucosamine in the treatment for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucosamine Sulfate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dissecting structure-function of 3-O-sulfated heparin and engineered heparan sulfates • Pagel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 10. Contribution of 3-O- and 6-O-sulfated glucosamine residues in the heparin-induced conformational change in antithrombin III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Heparin cofactor II: discovery, properties, and role in controlling vascular homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Heparin cofactor II - Wikipedia [en.wikipedia.org]

- 13. Heparin Cofactor II [HCII] [practical-haemostasis.com]

- 14. ahajournals.org [ahajournals.org]

- 15. The heparin binding properties of heparin cofactor II suggest an antithrombin-like activation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Interactions of marine sulfated glycans with antithrombin and platelet factor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 19. Monitoring of Anticoagulant Therapy in Heart Disease: Considerations for the Current Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. diagnolab.com.na [diagnolab.com.na]

- 21. atlas-medical.com [atlas-medical.com]

- 22. Anti-Xa Assays [practical-haemostasis.com]

- 23. acforum-excellence.org [acforum-excellence.org]

- 24. Anti-Xa assays - Australian Prescriber [australianprescriber.tg.org.au]

- 25. Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]

Methodological & Application

Application Notes and Protocols for the Chemoenzymatic Synthesis of 3-O-Sulfated Glucosamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: A Modern Approach to a Crucial Glycan Modification

The 3-O-sulfation of glucosamine, a rare but functionally critical modification within heparan sulfate (HS) glycosaminoglycans, stands as a key determinant in a host of biological processes.[1] From mediating the anticoagulant activity of heparin to serving as an entry point for viruses like Herpes Simplex Virus 1, the precise placement of this sulfate group orchestrates specific molecular interactions that have profound physiological and pathological consequences.[1][2] The study of these interactions and the development of novel therapeutics based on 3-O-sulfated motifs have been historically hampered by the challenge of obtaining structurally defined oligosaccharides.[3]

This guide provides a comprehensive overview and detailed protocols for the chemoenzymatic synthesis of 3-O-sulfated glucosamine derivatives. This powerful strategy marries the precision of enzymatic catalysis with the versatility of chemical synthesis, offering a robust platform for creating bespoke oligosaccharides with defined sulfation patterns.[4] By providing both the "how" and the "why," these notes are designed to empower researchers to not only replicate these methods but also to innovate upon them.

I. The Chemoenzymatic Strategy: A Symphony of Chemistry and Biology

The core principle of the chemoenzymatic synthesis of 3-O-sulfated glucosamine derivatives is a multi-step process that begins with a chemically synthesized or readily available oligosaccharide backbone. This precursor is then subjected to a series of enzymatic modifications, culminating in the regioselective installation of a sulfate group at the 3-O position of a specific glucosamine residue.

The causality behind this approach lies in leveraging the strengths of both chemical and enzymatic methodologies. Chemical synthesis provides unparalleled control over the initial oligosaccharide structure, including the incorporation of non-natural building blocks or specific protecting groups.[4][5] The subsequent enzymatic steps, particularly the sulfation, capitalize on the exquisite specificity of sulfotransferases, which can target a single hydroxyl group within a complex carbohydrate, a feat that is exceptionally challenging to achieve through purely chemical means.[6][7]

This guide will focus on a modular workflow that can be adapted for the synthesis of a variety of 3-O-sulfated glucosamine-containing oligosaccharides.

Figure 1: High-level overview of the chemoenzymatic synthesis workflow.

II. Essential Reagents and Enzymes: The Building Blocks of Success

A successful chemoenzymatic synthesis hinges on the quality and activity of its core components: the acceptor substrate, the sulfotransferase enzyme, and the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

A. Acceptor Substrates

The choice of the acceptor substrate is dictated by the desired final product. These are typically oligosaccharides of defined length and sequence, often with pre-existing modifications such as N-sulfation, which can be a prerequisite for the action of certain 3-O-sulfotransferase isoforms.[8] These substrates can be obtained through multi-step chemical synthesis or purchased from specialized suppliers.

B. Heparan Sulfate 3-O-Sulfotransferases (3-OSTs)

The key players in this synthesis are the 3-OSTs, a family of enzymes with multiple isoforms, each exhibiting distinct substrate specificities.[1] For instance, 3-OST-1 is crucial for generating the antithrombin-binding pentasaccharide sequence in heparin, while other isoforms are implicated in viral entry and developmental processes.[1] The selection of the 3-OST isoform is therefore a critical experimental parameter that dictates the final sulfation pattern.

C. The Universal Sulfate Donor: 3'-Phosphoadenosine-5'-Phosphosulfate (PAPS)

PAPS is the high-energy sulfate donor for all sulfotransferase-catalyzed reactions.[9] While commercially available, it is often more cost-effective to synthesize it enzymatically, especially for larger-scale reactions.

III. Detailed Experimental Protocols

The following protocols provide a comprehensive guide to the key steps in the chemoenzymatic synthesis of 3-O-sulfated glucosamine derivatives.

Protocol 1: Recombinant Expression and Purification of Human 3-OST-1 in E. coli

This protocol is adapted from established methods for expressing active 3-OST-1 in a bacterial system, which offers a more accessible alternative to insect cell expression.[10]

1. Gene Synthesis and Cloning:

- Synthesize the coding sequence for the soluble domain of human 3-OST-1.

- Clone the gene into a suitable E. coli expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.

2. Expression:

- Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

- Grow a 1 L culture in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

- Reduce the temperature to 18-25°C and continue shaking for 16-20 hours to enhance the yield of soluble protein.

3. Cell Lysis and Clarification:

- Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C).

- Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

4. Purification:

- Apply the clarified lysate to a HisTrap HP column (GE Healthcare) pre-equilibrated with lysis buffer.

- Wash the column with wash buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 20 mM imidazole).

- Elute the His-tagged 3-OST-1 with elution buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 250 mM imidazole).

- Analyze the fractions by SDS-PAGE to assess purity.

- Pool the pure fractions and dialyze against storage buffer (20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).

- Determine the protein concentration using a Bradford assay.

| Parameter | Typical Value | Reference |

| Expression System | E. coli BL21(DE3) | [10] |

| Purification Method | Immobilized Metal Affinity Chromatography (IMAC) | [10] |

| Typical Yield | ~1-2 mg/L of culture | [11] |

| Specific Activity | ||

| Km (Heparan Sulfate) | 4.3 µM | [10] |

| Km (PAPS) | 38.6 µM | [10] |

| Vmax | 18-21 pmol/min/pmol of enzyme | [10] |

Table 1: Summary of 3-OST-1 Expression and Kinetic Parameters.

Protocol 2: Enzymatic Synthesis of PAPS

This protocol describes a two-step enzymatic synthesis of PAPS from ATP and inorganic sulfate, utilizing ATP sulfurylase and APS kinase.[9]

Figure 2: Enzymatic synthesis of PAPS from ATP and sulfate.

1. Enzyme Preparation:

- Obtain or recombinantly express ATP sulfurylase and APS kinase. These enzymes can be cloned from various sources, including E. coli.[9]

2. Reaction Setup:

- In a total volume of 10 mL, combine:

- 100 mM Tris-HCl, pH 8.0

- 20 mM MgCl₂

- 20 mM Na₂SO₄

- 10 mM ATP

- ATP sulfurylase (10 U)

- APS kinase (10 U)

- Inorganic pyrophosphatase (5 U, optional, to drive the reaction forward)

3. Incubation and Monitoring:

- Incubate the reaction at 37°C.

- Monitor the formation of PAPS by HPLC using an anion exchange column.

4. Purification:

- Purify the PAPS from the reaction mixture using a preparative anion exchange column, eluting with a salt gradient (e.g., 0-1 M NaCl).

- Desalt the PAPS-containing fractions by dialysis or size-exclusion chromatography.

- Quantify the PAPS concentration by UV absorbance at 259 nm.

Protocol 3: Chemoenzymatic 3-O-Sulfation of a Glucosamine-Containing Oligosaccharide

This protocol provides a general method for the 3-O-sulfation of a model heparan sulfate oligosaccharide.[1][6]

1. Reaction Setup:

- In a microcentrifuge tube, prepare the following reaction mixture (50 µL total volume):

- 50 mM MES buffer, pH 7.0

- 10 mM MnCl₂

- 10 mM CaCl₂

- 1 mM DTT

- Acceptor oligosaccharide (e.g., 100 µM of a suitable N-sulfated hexasaccharide)

- PAPS (200 µM)

- Purified 3-OST-1 (1-5 µg)

2. Incubation:

- Incubate the reaction at 37°C for 4-16 hours. The optimal incubation time should be determined empirically by monitoring the reaction progress.

3. Reaction Quenching:

- Stop the reaction by heating at 100°C for 5 minutes.

4. Product Purification:

- Purify the 3-O-sulfated product from the reaction mixture using a strong anion exchange (SAX) HPLC column.

- Elute with a linear gradient of NaCl (e.g., 0.2 to 2.0 M).

- Collect fractions and desalt the product-containing fractions.

| Parameter | Typical Value/Range | Rationale/Reference |

| Reaction pH | 6.5 - 7.5 | Optimal for most 3-OST isoforms. |

| Divalent Cations | 10 mM MnCl₂, 10 mM CaCl₂ | Required for enzyme activity. |

| Acceptor:PAPS Ratio | 1:2 to 1:5 | Ensures sufficient sulfate donor. |

| Enzyme Concentration | 20-100 µg/mL | To be optimized for each enzyme batch and substrate. |

| Incubation Time | 4 - 16 hours | Dependent on enzyme activity and substrate concentration. |

| Typical Yield | 10-50% | Highly dependent on substrate and enzyme isoform.[7] |

Table 2: Typical Reaction Conditions for Enzymatic 3-O-Sulfation.

IV. Product Characterization: Validating the Synthesis

Rigorous structural characterization is essential to confirm the successful synthesis of the desired 3-O-sulfated glucosamine derivative.

A. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of the product and confirming the addition of a sulfate group (80 Da mass increase).[12] Tandem MS (MS/MS) can be used to fragment the oligosaccharide and provide information about the location of the sulfate group.[12] A key challenge in the MS analysis of sulfated oligosaccharides is the lability of the sulfate groups, which can be lost during ionization.[7] This can be mitigated by using soft ionization techniques and optimizing instrument parameters.[12]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, including the anomeric configuration of the sugar residues and the precise location of the sulfate group.[13] The addition of a 3-O-sulfate group to a glucosamine residue typically results in a downfield shift of the proton at the C3 position in the ¹H NMR spectrum.[14] Two-dimensional NMR experiments, such as COSY and HSQC, are invaluable for assigning all the proton and carbon signals and unambiguously confirming the structure.[14]

V. Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or no 3-OST activity | - Inactive enzyme (misfolded, degraded) - Incorrect buffer conditions (pH, ions) - Presence of inhibitors | - Re-purify the enzyme, ensuring proper folding conditions. - Optimize buffer pH and divalent cation concentrations. - Ensure all reagents are free of contaminants. |

| Incomplete sulfation | - Insufficient PAPS - Short incubation time - Low enzyme concentration | - Increase the molar excess of PAPS. - Extend the incubation time and monitor progress. - Increase the amount of 3-OST. |

| Non-specific sulfation | - Contaminating sulfotransferases - Incorrect 3-OST isoform for the substrate | - Ensure high purity of the 3-OST enzyme. - Verify the substrate specificity of the chosen 3-OST isoform. |

| Poor recovery after purification | - Irreversible binding to the column - Inefficient elution | - Optimize the salt gradient for elution. - Consider a different type of chromatography (e.g., size exclusion). |

| Ambiguous NMR/MS data | - Sample contamination (salts, etc.) - Sulfate group lability in MS | - Thoroughly desalt the sample before analysis. - Optimize MS parameters for sulfated compounds. |

Table 3: Troubleshooting Guide for Chemoenzymatic 3-O-Sulfation.

VI. Conclusion and Future Perspectives

The chemoenzymatic synthesis of 3-O-sulfated glucosamine derivatives offers a powerful and versatile platform for accessing structurally defined oligosaccharides that are crucial for advancing our understanding of glycobiology and for the development of novel therapeutics. The protocols and guidelines presented here provide a solid foundation for researchers to embark on these syntheses.

Future advancements in this field will likely focus on the discovery and characterization of new 3-OST isoforms with novel specificities, the development of more efficient PAPS regeneration systems, and the integration of these chemoenzymatic workflows into automated synthesis platforms. These innovations will undoubtedly accelerate the exploration of the "sulfocode" and unlock the full therapeutic potential of these fascinating molecules.

References

-

Edavettal, S. C., et al. (2002). Expression in Escherichia coli, purification and kinetic characterization of human heparan sulfate 3-O-sulfotransferase-1. Biochimica et Biophysica Acta (BBA) - General Subjects, 1572(1), 122-128. [Link]

-

Sheng, J., et al. (2021). Synthesis of 3-O-Sulfated Heparan Sulfate Oligosaccharides Using 3-O-Sulfotransferase Isoform 4. ACS Chemical Biology, 16(10), 2035-2043. [Link]

-

Wang, Z., et al. (2011). High cell density cultivation of recombinant Escherichia coli strains expressing 2-O-sulfotransferase and C5-epimerase for the production of bioengineered heparin. Applied Microbiology and Biotechnology, 91(1), 81-90. [Link]

-

Chen, J., et al. (2008). Expression of heparan sulfate sulfotransferases in Kluyveromyces lactis and preparation of 3′-phosphoadenosine-5′-phosphosulfate. Glycobiology, 18(12), 1034-1042. [Link]

-

Xu, D., & Esko, J. D. (2014). Demystifying heparan sulfate-protein interactions. Annual review of biochemistry, 83, 129-157. [Link]

-

Shworak, N. W., et al. (2015). Heparan sulfate 3-O-sulfation: a rare modification in search of a function. Matrix Biology, 48, 28-36. [Link]

-

Chen, J., et al. (2007). Chemoenzymatic design of heparan sulfate oligosaccharides. Journal of Biological Chemistry, 282(38), 28086-28095. [Link]

-

Saad, O. M., & Leary, J. A. (2003). Tandem mass spectrometry of sulfated heparin-like glycosaminoglycan oligosaccharides. Analytical chemistry, 75(11), 2985-2995. [Link]

-

Tyrikos-Ergas, T., et al. (2022). On resin synthesis of sulfated oligosaccharides. Chemical Science, 13(8), 2325-2331. [Link]

-

Oreate AI. (2024). Understanding Specific Activity: A Key Metric in Enzyme Purity. Oreate AI Blog. [Link]

-

Sinha, A., et al. (2020). Chemoenzymatic Production and Engineering of Chitooligosaccharides and N-acetyl Glucosamine for Refining Biological Activities. Frontiers in Bioengineering and Biotechnology, 8, 579. [Link]

-

Skidmore, M. A., et al. (2017). Method I. Heparan Sulfate Identification by NMR Analysis. Methods in Molecular Biology, 1595, 13-21. [Link]

-

Miller, G. J., et al. (2024). Chemical synthesis of a sulfated D-glucosamine library and evaluation of cell proliferation capabilities. European Journal of Organic Chemistry. [Link]

-

Xu, Y., et al. (2014). Chemoenzymatic synthesis of heparan sulfate and heparin. Natural product reports, 31(12), 1676-1685. [Link]

-

Jaroentomeechai, T., et al. (2018). Substrate specificities and reaction kinetics of the yeast oligosaccharyltransferase isoforms. Journal of Biological Chemistry, 293(30), 11784-11794. [Link]

-

Senan, A. M. (2021). Biocatalytic Potential of Enzymes Involved the Modification of Glucosamine in Chemotherapeutical Intermediates Synthesis. Journal of Food Chemistry & Nanotechnology, 7(1), 18-24. [Link]

-

Zaia, J. (2009). Mass spectrometry of oligosaccharides. Mass spectrometry reviews, 28(4), 625-657. [Link]

-

Keiser, C. N., et al. (2021). Dissecting structure-function of 3-O-sulfated heparin and engineered heparan sulfates. Science Advances, 7(52), eabl5811. [Link]

-

Keire, D. A., et al. (2010). Combining 1H NMR spectroscopy and chemometrics to identify heparin samples that may possess dermatan sulfate (DS) impurities or oversulfated chondroitin sulfate (OSCS). Journal of pharmaceutical and biomedical analysis, 51(4), 853-860. [Link]

-

van den Bos, L. J., et al. (2015). Controlled chemoenzymatic synthesis of heparan sulfate oligosaccharides. Journal of the American Chemical Society, 137(24), 7804-7812. [Link]

-

Harvey, D. J. (2011). Oligosaccharide analysis by mass spectrometry: a review of recent developments. Journal of the American Society for Mass Spectrometry, 22(4), 513-564. [Link]

-

Senan, A. M. (2021). Biocatalytic Potential of Enzymes Involved the Modification of Glucosamine in Chemotherapeutical Intermediates Synthesis. ResearchGate. [Link]

-

Ghoneim, A. A., et al. (2019). Review on Synthesis of N-glucosylamine Derivatives and Their Biological Activity. Journal of Chemical and Pharmaceutical Research, 11(5), 20-32. [Link]

-

Cecala, C., et al. (2021). Developments in Mass Spectrometry for Glycosaminoglycan Analysis: A Review. Molecules, 26(21), 6432. [Link]

-

Sheng, J., et al. (2022). Chemoenzymatic Synthesis of Homogeneous Heparan Sulfate and Chondroitin Sulfate Chimeras. Journal of the American Chemical Society, 144(16), 7265-7274. [Link]

-

Cancilla, M. T., et al. (1999). Fragmentation Reactions in the Mass Spectrometry Analysis of Neutral Oligosaccharides. Analytical Chemistry, 71(15), 3166-3176. [Link]

-

Liu, J., & Linhardt, R. J. (2020). Chemoenzymatic synthesis of glycosaminoglycans. Accounts of chemical research, 53(2), 319-329. [Link]

Sources

- 1. Synthesis of 3-O-Sulfated Heparan Sulfate Oligosaccharides Using 3-O-Sulfotransferase Isoform 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of 3-O-Sulfated Heparan Sulfate Using Isotopically Labeled Oligosaccharide Calibrants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Chemoenzymatic synthesis of sulfur-linked sugar polymers as heparanase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 3- O-Sulfated Heparan Sulfate Oligosaccharides Using 3- O-Sulfotransferase Isoform 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemoenzymatic Design of Heparan Sulfate Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Expression of heparan sulfate sulfotransferases in Kluyveromyces lactis and preparation of 3′-phosphoadenosine-5′-phosphosulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expression in Escherichia coli, purification and kinetic characterization of human heparan sulfate 3-O-sulfotransferase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High cell density cultivation of recombinant Escherichia coli strains expressing 2-O-sulfotransferase and C5-epimerase for the production of bioengineered heparin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mass spectrometry analysis of sulfated glycosaminoglycan oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Heparan Sulfate Identification and Characterisation: Method I.Heparan Sulfate Identification by NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. par.nsf.gov [par.nsf.gov]

Application Note: Fluorescent Labeling of d-Glucosamine-3-Sulfate for Cellular Uptake Profiling

This Application Note is structured to guide researchers through the precise fluorescent labeling of d-Glucosamine-3-O-sulfate (GlcN-3-S) using 4-chloro-7-nitrobenzofurazan (NBD-Cl) .

While "Glucosamine Sulfate" often refers to the therapeutic salt (GlcN·H₂SO₄), this guide addresses the specific 3-O-sulfated ester , a distinct metabolite relevant to glycosaminoglycan (GAG) biosynthesis and specific transporter kinetics.

Abstract & Scientific Rationale